Co 101244 hydrochloride

Description

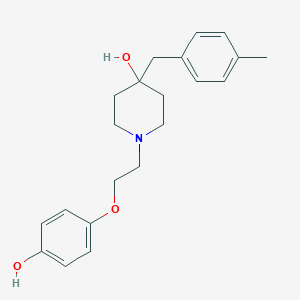

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFZHKKSIDENAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Co 101244 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co 101244 hydrochloride, also identified by the synonyms PD 174494 and Ro 63-1908, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a pronounced preference for receptors containing the GluN2B subunit. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, the resultant impact on intracellular signaling cascades, and its observed effects in both in vitro and in vivo experimental models. The document provides a compilation of quantitative pharmacological data, summaries of key experimental protocols used in its characterization, and visual diagrams of its mechanism and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Selective Antagonism of GluN2B-Containing NMDA Receptors

The primary mechanism of action of this compound is its function as a selective antagonist at the NMDA receptor, specifically targeting heterotetramers that include the GluN2B subunit.[1][2][3][4][5] NMDA receptors are ionotropic glutamate receptors crucial for excitatory synaptic transmission, synaptic plasticity, and neuronal development. However, their overactivation, particularly of those containing the GluN2B subunit, is a key factor in excitotoxic neuronal cell death, a process implicated in various neurological disorders, including cerebral ischemia and neurodegenerative diseases.[1][2][6]

This compound binds to the GluN2B-containing NMDA receptor, inhibiting its activation by glutamate and the co-agonist glycine. This blockade prevents the excessive influx of calcium (Ca²⁺) into the neuron, which is the primary trigger for excitotoxic cascades.[3] The remarkable selectivity of this compound for the GluN2B subunit over other GluN2 subunits (GluN2A, GluN2C) minimizes off-target effects and provides a refined tool for investigating the specific roles of GluN2B in physiological and pathological states.

Signaling Pathway of GluN2B-Mediated Excitotoxicity and Intervention by this compound

Under excitotoxic conditions, such as those occurring during a stroke, excessive glutamate release leads to the over-stimulation of NMDA receptors. The subsequent massive influx of Ca²⁺ through GluN2B-containing receptors activates a cascade of neurotoxic downstream signaling pathways. This compound intervenes at the initial step by blocking the receptor channel, thus preventing this pathological Ca²⁺ overload.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key inhibitory concentration (IC₅₀) values for different NMDA receptor subunit combinations.

| Receptor Subunit Combination | IC₅₀ (µM) | Reference |

| GluN1A/GluN2B | 0.043 | [1][2][4][5] |

| GluN1A/GluN2A | > 100 | [1][2][4][5] |

| GluN1A/GluN2C | > 100 | [1][2][4][5] |

This data highlights the exceptional selectivity of this compound for GluN2B-containing NMDA receptors, with a selectivity ratio of over 2000-fold compared to GluN2A and GluN2C subunits.

Key Experimental Protocols

The characterization of this compound (as Ro 63-1908) has been described in several key studies. The following are summaries of the methodologies employed.

In Vitro Characterization

Objective: To determine the potency and selectivity of the compound for different NMDA receptor subtypes.

-

Receptor Binding Assays:

-

Method: Competitive binding assays were performed using rat brain membranes and a radiolabeled NMDA receptor channel blocker, such as [³H]dizocilpine (MK-801).

-

Procedure: Membranes were incubated with the radioligand in the presence of varying concentrations of this compound. The displacement of the radioligand was measured to determine the binding affinity (IC₅₀) of the test compound.

-

-

Electrophysiology on Recombinant Receptors:

-

Method: Two-electrode voltage-clamp electrophysiology was used on Xenopus oocytes expressing specific recombinant human NMDA receptor subunit combinations (e.g., GluN1A/GluN2A, GluN1A/GluN2B).

-

Procedure: Oocytes were voltage-clamped, and currents were evoked by the application of glutamate and glycine. This compound was then co-applied at various concentrations to determine its inhibitory effect on the evoked currents, allowing for the calculation of IC₅₀ values for each receptor subtype.

-

In Vitro Neuroprotection Assays

Objective: To assess the ability of the compound to protect neurons from excitotoxic insults.

-

Oxygen-Glucose Deprivation (OGD) Model:

-

Method: Primary cortical neuron cultures were subjected to a period of OGD to simulate ischemic conditions.

-

Procedure: Cultures were incubated in a glucose-free medium in a hypoxic chamber. This compound was added to the medium at different concentrations during the OGD period. Cell viability was assessed 24 hours later using assays such as LDH release or MTT reduction. The concentration of this compound that provided 50% protection (IC₅₀) was determined.

-

In Vivo Efficacy and Behavioral Models

Objective: To evaluate the neuroprotective effects and central nervous system activity of the compound in living organisms.

-

Focal Cerebral Ischemia Model (MCAo):

-

Method: The middle cerebral artery occlusion (MCAo) model in rats or mice was used to induce a focal ischemic stroke.

-

Procedure: A filament was inserted into the internal carotid artery to block blood flow to the MCA. This compound or vehicle was administered (e.g., intraperitoneally or subcutaneously) before, during, or after the ischemic insult. After a reperfusion period, the brains were sectioned and stained (e.g., with TTC) to measure the infarct volume. The reduction in infarct volume in the drug-treated group compared to the vehicle group indicated neuroprotection.

-

-

Anticonvulsant Models:

-

Method: The sound-induced seizure model in DBA/2 mice or NMDA-induced seizures.

-

Procedure: Animals were pre-treated with various doses of this compound (e.g., 1-10 mg/kg, i.p.) before being exposed to a loud acoustic stimulus or an injection of NMDA. The ability of the compound to prevent or delay the onset of seizures was measured to determine its anticonvulsant efficacy (ED₅₀).[4]

-

-

Behavioral Pharmacology:

-

Method: Various behavioral tests in rodents, such as locomotor activity monitoring and the 5-choice serial reaction time task (5-CSRTT), were used to assess the compound's effects on motor function and cognition.

-

Procedure: Rats or mice were administered this compound (e.g., 0.3-30 mg/kg, s.c.), and their performance was compared to vehicle-treated controls to evaluate potential side effects or therapeutic benefits.

-

Summary and Future Directions

This compound is a highly selective and potent antagonist of GluN2B-containing NMDA receptors. Its mechanism of action centers on the prevention of pathological Ca²⁺ influx, a critical event in excitotoxic neuronal injury. This high degree of selectivity makes it an invaluable research tool for dissecting the specific contributions of the GluN2B subunit to synaptic function and disease pathophysiology. The demonstrated neuroprotective effects in preclinical models of ischemia and seizures underscore its potential as a therapeutic lead.[1][2][4] Future research will likely focus on further delineating the therapeutic window for neuroprotection, exploring its utility in other neurological and psychiatric conditions where GluN2B dysfunction is implicated, and developing analogs with optimized pharmacokinetic and safety profiles for clinical development.

References

- 1. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GluN2B-NMDA receptor antagonism proves effective in cerebral ischemia models | BioWorld [bioworld.com]

- 3. What are the therapeutic applications for GluN2B antagonists? [synapse.patsnap.com]

- 4. pnas.org [pnas.org]

- 5. Endocytosis of GluN2B-containing NMDA receptor mediates NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]

An In-depth Technical Guide to Co 101244 Hydrochloride: A Selective GluN2B Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a pronounced preference for receptors containing the GluN2B subunit. This selectivity confers a favorable pharmacological profile, suggesting potential therapeutic applications in a variety of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression, with a potentially improved side-effect profile compared to non-selective NMDA receptor antagonists. This document provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound.

Core Function and Mechanism of Action

This compound exerts its primary function by selectively inhibiting the activity of NMDA receptors that incorporate the GluN2B subunit. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity and neuronal cell death, a key pathological process in many neurological disorders.

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (GluN2A-D) dictates the pharmacological and biophysical properties of the receptor. This compound binds to a site on the GluN2B subunit, allosterically inhibiting the ion channel function and thereby reducing the influx of calcium ions (Ca²⁺) in response to glutamate and glycine binding. This selective antagonism of GluN2B-containing receptors is a key feature, as it is hypothesized that these receptors are major contributors to excitotoxic neuronal damage.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Receptor Subunit | Value | Reference |

| IC₅₀ | GluN1A/GluN2B | 0.043 µM | |

| IC₅₀ | GluN1A/GluN2A | > 100 µM | |

| IC₅₀ | GluN1A/GluN2C | > 100 µM |

Table 1: In Vitro Potency and Selectivity of this compound. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the receptor's response. The data demonstrates high selectivity for GluN2B-containing NMDA receptors.

| Model | Parameter | Dose/Concentration | Effect | Reference |

| Mouse Maximal Electroshock (MES) | ED₅₀ | 1.5 mg/kg | Anticonvulsant | |

| Rat Focal Ischemia Model | Neuroprotection | Not specified | Dose-related neuroprotective effect | [1] |

| Rat Behavioral Studies | 5-CSRTT | 0.3-3 mg/kg | Increased premature responses | [2] |

Table 2: In Vivo Efficacy of this compound. ED₅₀ is the dose required to produce a therapeutic effect in 50% of the population. 5-CSRTT (5-Choice Serial Reaction Time Task) is a measure of attention and impulsivity.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of the NMDA receptor and the inhibitory action of this compound.

Caption: Mechanism of this compound action on the NMDA receptor.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity and selectivity of this compound for different NMDA receptor subtypes.

-

Membrane Preparation:

-

HEK293 cells stably expressing human NMDA receptor subunits (GluN1A/GluN2A, GluN1A/GluN2B, or GluN1A/GluN2C) are cultured and harvested.

-

Cells are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged.

-

The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

50 µL of cell membrane preparation.

-

25 µL of [³H]MK-801 (a non-selective NMDA receptor channel blocker) at a final concentration of 5 nM.

-

25 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁴ M).

-

Assay buffer to a final volume of 250 µL.

-

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled ligand (e.g., 10 µM MK-801).

-

The plate is incubated at room temperature for 2 hours with gentle agitation.

-

-

Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound and free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC₅₀ values are calculated by non-linear regression analysis of the competition binding curves.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a method to assess the functional inhibition of NMDA receptor currents by this compound.

Caption: Experimental workflow for electrophysiological characterization.

-

Cell Culture and Transfection:

-

HEK293 cells are cultured on glass coverslips.

-

Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) and a marker gene (e.g., GFP).

-

-

Electrophysiological Recording:

-

Recordings are performed 24-48 hours post-transfection.

-

The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 10 glucose, with 0.01 glycine, pH adjusted to 7.4. The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, and 2 Mg-ATP, pH adjusted to 7.2.

-

Whole-cell voltage-clamp recordings are made from GFP-positive cells at a holding potential of -60 mV.

-

NMDA receptor-mediated currents are evoked by the rapid application of 100 µM glutamate and 10 µM glycine.

-

-

Drug Application and Data Analysis:

-

After establishing a stable baseline current, this compound is applied to the bath at increasing concentrations.

-

The degree of current inhibition at each concentration is measured.

-

The IC₅₀ is determined by fitting the concentration-response data to the Hill equation.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. Its high selectivity makes it a more precise pharmacological probe compared to non-selective NMDA receptor antagonists. The data summarized herein underscores its potential as a lead compound for the development of novel therapeutics for a range of central nervous system disorders characterized by NMDA receptor dysfunction and excitotoxicity. Further research is warranted to fully elucidate its therapeutic potential and safety profile in clinical settings.

References

- 1. US20130045991A1 - Neuroprotective modulation of nmda receptor subtype activities - Google Patents [patents.google.com]

- 2. Evaluation of the NR2B-selective NMDA receptor antagonist Ro 63-1908 on rodent behaviour: evidence for an involvement of NR2B NMDA receptors in response inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Co 101244 Hydrochloride: A Technical Guide

An In-depth Examination of a Potent and Selective GluN2B Antagonist

Abstract

Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subunits containing the GluN2B (formerly NR2B) subunit.[1][2][3] This high selectivity for the GluN2B subunit over other NMDA receptor subtypes has positioned Co 101244 as a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. Furthermore, it has shown promise in preclinical studies for its neuroprotective and anticonvulsant properties.[2][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Pharmacological Profile

Co 101244 was identified through a structure-based search and optimization of a lead compound, N-(2-phenoxyethyl)-4-benzylpiperidine, which exhibited modest but selective NMDA receptor antagonist activity. The optimization process, detailed in a seminal 1999 publication in the Journal of Medicinal Chemistry by Zhou et al., focused on enhancing potency, reducing off-target effects, and improving in vivo activity.

The pharmacological activity of Co 101244 was primarily characterized by its potent and selective inhibition of NMDA receptors containing the GluN2B subunit. This was determined using two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing cloned rat NMDA receptors.[5]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound's pharmacological activity.

| Parameter | Value | Receptor/Assay | Reference |

| IC50 | 0.043 µM | GluN1A/GluN2B | [1][2][6] |

| IC50 | > 100 µM | GluN1A/GluN2A | [1][2][6] |

| IC50 | > 100 µM | GluN1A/GluN2C | [1][2][6] |

| ED50 | 1.5 mg/kg | Mouse Maximal Electroshock (MES) Assay | [2][4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The key steps involve the formation of the piperidine core, followed by N-alkylation and final deprotection. The synthetic scheme is outlined below, based on the procedure described by Zhou et al. (1999).

Diagram: Synthetic Pathway of this compound

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. benchchem.com [benchchem.com]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human ADRA1A(Alpha-1A adrenergic receptor) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

Ro 63-1908: A Technical Guide to its Biological Activity and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 63-1908, chemically identified as 1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2] This remarkable selectivity, with a greater than 20,000-fold preference for NR2B over NR2A-containing receptors, has established Ro 63-1908 as an invaluable tool in neuroscience research and a compound of interest in drug development.[1][3] Its activity-dependent mechanism of action further refines its pharmacological profile, offering a nuanced approach to modulating NMDA receptor function.[1][4] This technical guide provides a comprehensive overview of the biological activity, significance, and experimental data associated with Ro 63-1908.

Introduction: The NMDA Receptor and the Role of the NR2B Subunit

The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a range of neuropathological conditions, including stroke, epilepsy, and neurodegenerative diseases. The receptor is a heterotetrameric complex typically composed of two glycine-binding NR1 subunits and two glutamate-binding NR2 subunits. The diverse NR2 subunits (NR2A, NR2B, NR2C, and NR2D) confer distinct pharmacological and biophysical properties to the receptor complex.

The NR2B subunit is predominantly expressed in the forebrain and is particularly abundant during early development. It is associated with synaptic plasticity and has been a key target for therapeutic intervention due to its involvement in excitotoxic neuronal death. Selective antagonists of the NR2B subunit, such as Ro 63-1908, are sought after for their potential to offer neuroprotection without the severe side effects associated with non-selective NMDA receptor blockers.[3]

Biological Activity of Ro 63-1908

Ro 63-1908 exhibits a highly specific and potent antagonist activity at NMDA receptors containing the NR2B subunit. Its mechanism is activity-dependent, meaning it more effectively blocks the receptor when it is activated by its agonists, glutamate and glycine.[1]

In Vitro Pharmacology

The in vitro profile of Ro 63-1908 has been extensively characterized, demonstrating its high affinity and selectivity for the NR2B subunit.

| Assay | Parameter | Value | Reference |

| [3H]dizocilpine Binding | IC50 (High-affinity site) | 0.002 µM | [1][2] |

| [3H]dizocilpine Binding | IC50 (Low-affinity site) | 97 µM | [1][2] |

| Recombinant Receptors (NR1C + NR2B) | IC50 | 0.003 µM | [1] |

| Recombinant Receptors (NR1A/2B) | IC50 | 0.043 µM | [5] |

| Recombinant Receptors (NR1C + NR2A) | IC50 | >100 µM | [1] |

| Recombinant Receptors (NR1A/2A) | IC50 | >100 µM | [5] |

| Recombinant Receptors (NR1A/2C) | IC50 | >100 µM | [5] |

| Glutamate-induced Toxicity | IC50 | 0.68 µM | [1][2] |

| Oxygen/Glucose Deprivation-induced Toxicity | IC50 | 0.06 µM | [1][2] |

In Vivo Pharmacology

In vivo studies have corroborated the potent and selective NR2B antagonistic effects of Ro 63-1908, demonstrating its efficacy in various animal models of neurological disorders.

| Model | Parameter | Dose/Concentration | Effect | Reference |

| Sound-induced Seizures (DBA/2 mice) | ED50 | 4.5 mg/kg i.p. | Anticonvulsant | [1][2] |

| NMDA-induced Seizures | ED50 | 2.31 mg/kg i.v. | Anticonvulsant | [1][2] |

| Permanent Focal Ischemia (Cortical Damage) | Plasma Concentration | 450 ng/ml | 39% Neuroprotection | [1][2] |

| Spontaneous Motor Activity (Rats/Mice) | 1-30 mg/kg s.c. | Mild increase | [3][4] | |

| 5-Choice Serial Reaction Time Task (Rats) | 0.3-3 mg/kg | Increased premature responses | [3][4] | |

| DRL24 Task (Rats) | 0.3-3 mg/kg | Reduced inter-response time, increased response rate | [3][4] | |

| Inflammation-induced Behavioral Allodynia | 5 mg/kg i.p. | Significant reduction | [6] | |

| Methamphetamine Conditioned Place Preference (Acquisition in male rats) | 3.0 mg/kg | Blocked | [7] |

Signaling Pathways and Mechanism of Action

Ro 63-1908 exerts its effects by binding to the NR2B subunit of the NMDA receptor, thereby inhibiting the influx of Ca2+ ions that is characteristic of NMDA receptor activation. This modulation of calcium signaling is central to its neuroprotective and behavioral effects.

References

- 1. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gill R et al. (2002), Pharmacological characterization of Ro 63-1908 ... - Paper [echinobase.org]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the NR2B-selective NMDA receptor antagonist Ro 63-1908 on rodent behaviour: evidence for an involvement of NR2B NMDA receptors in response inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-techne.com [bio-techne.com]

- 6. Upregulation of Forebrain NMDA NR2B Receptors Contributes to Behavioral Sensitization after Inflammation | Journal of Neuroscience [jneurosci.org]

- 7. Effects of the GluN2B-selective antagonist Ro 63-1908 on acquisition and expression of methamphetamine conditioned place preference in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Co 101244 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co 101244 hydrochloride, a potent and selective antagonist of the GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptor, has demonstrated significant neuroprotective properties in both in vitro and in vivo models of neurological disorders. This technical guide provides a comprehensive overview of the core pharmacology, mechanism of action, and experimental evidence supporting the neuroprotective efficacy of this compound. Detailed experimental protocols from key studies are presented, alongside structured quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the compound's role in mitigating neuronal damage.

Introduction

Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a central mechanism in a variety of acute and chronic neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a critical role in mediating excitotoxic neuronal death. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition, particularly the presence of the GluN2B subunit, is crucial in determining the receptor's biophysical properties and its coupling to intracellular death signaling pathways.

This compound (also known as PD 174494) is a noncompetitive, ifenprodil-like antagonist with high selectivity for GluN2B-containing NMDA receptors. This selectivity presents a promising therapeutic strategy to inhibit the detrimental effects of excessive NMDA receptor activation while potentially preserving the physiological functions mediated by other NMDA receptor subtypes. This guide will delve into the technical details of the neuroprotective properties of this compound.

Mechanism of Action

This compound exerts its neuroprotective effects by selectively binding to and inhibiting the function of NMDA receptors containing the GluN2B subunit.[1] Overactivation of these receptors, particularly those located extrasynaptically, triggers a cascade of intracellular events leading to neuronal demise. This includes excessive calcium (Ca2+) influx, mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways.[2][3] By blocking these receptors, this compound effectively mitigates this excitotoxic cascade.[2][3]

The signaling pathway below illustrates the central role of GluN2B-containing NMDA receptors in excitotoxicity and the point of intervention for this compound.

Quantitative Data

The selectivity and potency of this compound have been quantified in various studies. The following tables summarize the key quantitative data regarding its activity and neuroprotective efficacy.

Table 1: In Vitro Receptor Binding Affinity and Potency

| Receptor Subunit Combination | IC50 (μM) | Reference |

| GluN1A/GluN2B | 0.043 | |

| GluN1A/GluN2A | > 100 | |

| GluN1A/GluN2C | > 100 |

Table 2: In Vivo Neuroprotective and Pharmacological Effects

| Experimental Model | Species | Dosage | Effect | Reference |

| Global Cerebral Ischemia (Cardiac Arrest/CPR) | Mouse | 10 mg/kg, i.p. | Protected CA1 hippocampal neurons from ischemic injury. | [1] |

| Levodopa-induced dyskinesia | Rat | 0.1 mg/kg, s.c. | 67% reduction in dyskinesia. | [2] |

| Levodopa-induced dyskinesia | Rat | 1 mg/kg, s.c. | 71% reduction in dyskinesia. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols from key studies investigating the neuroprotective properties of this compound.

In Vivo Global Cerebral Ischemia Model

The following protocol is adapted from Quillinan et al. (2015), which investigated the role of GluN2B-containing NMDA receptors in neuronal injury following global cerebral ischemia.[1]

Objective: To determine the neuroprotective effect of this compound on hippocampal CA1 neurons and cerebellar Purkinje cells following cardiac arrest and cardiopulmonary resuscitation (CA/CPR) in mice.

Experimental Workflow:

Materials:

-

Adult male C57BL/6 mice

-

Isoflurane anesthetic

-

Potassium chloride (KCl) solution

-

Epinephrine

-

This compound (10 mg/kg)

-

Vehicle (saline)

-

Paraformaldehyde (PFA) for perfusion

-

Hematoxylin and Eosin (H&E) staining reagents

Procedure:

-

Animal Preparation and Surgery: Mice were anesthetized with isoflurane. A catheter was placed for drug and fluid administration.

-

Cardiac Arrest Induction: Cardiac arrest was induced by the administration of KCl.

-

Cardiopulmonary Resuscitation (CPR): Following a defined period of cardiac arrest (e.g., 8 minutes), CPR was initiated with chest compressions and administration of epinephrine.

-

Drug Administration: Immediately following resuscitation, mice were administered either this compound (10 mg/kg, intraperitoneally) or a vehicle control.

-

Post-operative Care and Recovery: Animals were allowed to recover and were monitored for a specified period (e.g., 3 days).

-

Histological Analysis: After the recovery period, mice were euthanized and transcardially perfused with 4% PFA. Brains were removed, post-fixed, and sectioned.

-

Quantification of Neuronal Injury: Brain sections were stained with H&E. The number of surviving neurons in the hippocampal CA1 region and the cerebellum was quantified by an observer blinded to the treatment groups.

Results from Quillinan et al. (2015):

-

The non-selective NMDA receptor antagonist MK-801 protected both CA1 neurons and Purkinje cells from ischemic injury.[1]

-

The GluN2B-selective antagonist, Co 101244, provided significant protection against neuronal loss in the CA1 region of the hippocampus.[1]

-

In contrast, Co 101244 did not protect cerebellar Purkinje cells from ischemic damage.[1]

These findings highlight a region-specific role for GluN2B-containing NMDA receptors in mediating ischemic neuronal death and underscore the targeted neuroprotective potential of this compound.

Conclusion

This compound is a valuable research tool for investigating the pathophysiology of excitotoxicity and holds therapeutic potential for neurological disorders where GluN2B-mediated neuronal damage is a key component. Its high selectivity for GluN2B-containing NMDA receptors allows for the targeted modulation of excitotoxic signaling pathways. The experimental data presented in this guide, particularly from in vivo models of cerebral ischemia, provide strong evidence for its neuroprotective effects. Further research is warranted to fully elucidate its therapeutic window, optimal dosing, and long-term safety profile in various models of neurological disease. The detailed protocols and quantitative data provided herein serve as a foundational resource for scientists and researchers in the field of neuropharmacology and drug development.

References

- 1. Region-specific role for GluN2B-containing NMDA receptors in injury to Purkinje cells and CA1 neurons following global cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Coupling diverse routes of calcium entry to mitochondrial dysfunction and glutamate excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Co 101244 hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Co 101244 hydrochloride, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a specific focus on subunits containing GluN2B (formerly NR2B). This document consolidates key chemical and pharmacological data, detailed experimental methodologies, and a visualization of its mechanism of action to support ongoing research and development efforts.

Core Compound Data

This compound, also known as PD 174494, is a well-characterized neuroprotective agent with anticonvulsant properties. Its high selectivity for GluN2B-containing NMDA receptors makes it a valuable tool for investigating the physiological and pathological roles of these specific receptor subtypes.

| Property | Value | References |

| CAS Number | 193356-17-1 | [1][2][3] |

| Molecular Formula | C₂₁H₂₇NO₃ • HCl | [1][2] |

| Molecular Weight | 377.9 g/mol | [1][4] |

| Synonyms | PD 174494, Ro 63-1908 | [1][5] |

| Purity | ≥98% | [2] |

| Solubility | Soluble to 100 mM in water and 50 mM in DMSO. | [2][6] |

| Storage | Store at +4°C for short term, -20°C for long term (up to 1 month), or -80°C for extended periods (up to 6 months). | [2][4] |

Mechanism of Action and In Vitro Potency

This compound is a selective antagonist of NMDA receptors that include the GluN2B subunit. Its potency is significantly higher for GluN1A/GluN2B receptors compared to other subunit combinations, demonstrating its specificity. This selectivity is crucial for dissecting the specific contributions of GluN2B-mediated signaling in neuronal function and disease.

| Receptor Subunit Combination | IC₅₀ (µM) | References |

| GluN1A/GluN2B (NR1A/2B) | 0.043 | [1][2][7] |

| GluN1A/GluN2A (NR1A/2A) | > 100 | [1][2][7] |

| GluN1A/GluN2C (NR1A/2C) | > 100 | [1][2][7] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. The following sections provide in-depth protocols for key experiments involving this compound.

In Vitro Electrophysiology in Xenopus Oocytes

This protocol describes the method used to determine the IC₅₀ values of this compound on different NMDA receptor subtypes expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and RNA Injection:

-

Harvest oocytes from mature female Xenopus laevis frogs.

-

Defolliculate the oocytes by treatment with collagenase.

-

Inject oocytes with cRNAs encoding for the desired NMDA receptor subunits (e.g., GluN1A and GluN2A, GluN2B, or GluN2C).

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place a single oocyte in a recording chamber continuously perfused with bathing solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl, which serve as the voltage-sensing and current-passing electrodes.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Evoke inward currents by applying a solution containing 10 µM L-glutamate and 10 µM glycine.

3. Compound Application and Data Analysis:

-

Establish a stable baseline current in response to glutamate and glycine application.

-

Apply increasing concentrations of this compound to the bathing solution and measure the resulting inhibition of the NMDA-evoked current.

-

Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the antagonist concentration.

-

Calculate the IC₅₀ value by fitting the dose-response curve with a sigmoidal function.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model

This protocol details the widely used MES model to assess the in vivo anticonvulsant efficacy of this compound in mice.[1] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

1. Animals and Acclimatization:

-

Use male CF-1 mice (or a similar strain) weighing 20-25 g.

-

Acclimatize the animals to the laboratory environment for at least one week prior to the experiment, with free access to food and water.

2. Compound Administration:

-

Prepare a solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

-

Administer the compound or vehicle control to different groups of mice via the desired route (e.g., subcutaneous injection). Doses can range from 0.1 to 10 mg/kg.

-

Conduct the MES test at the time of peak effect of the compound, which may need to be determined in preliminary studies.

3. Induction of Seizure:

-

Apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice to minimize discomfort.

-

Deliver an electrical stimulus through corneal electrodes. A typical stimulus for mice is 50 mA of a 60 Hz alternating current for 0.2 seconds.

4. Observation and Data Analysis:

-

Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

-

An animal is considered protected if the tonic hindlimb extension is abolished.

-

Calculate the percentage of protected animals in each treatment group.

-

Determine the ED₅₀ (the dose that protects 50% of the animals) by analyzing the dose-response data. For Co 101244, the ED₅₀ in mice has been reported to be 1.5 mg/kg.[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of the NMDA receptor and the inhibitory action of this compound.

Caption: NMDA receptor signaling and inhibition by this compound.

Conclusion

This compound is a powerful research tool for investigating the roles of GluN2B-containing NMDA receptors in the central nervous system. Its high selectivity and demonstrated in vivo efficacy make it a compound of significant interest for studies on neuroprotection, epilepsy, and other neurological disorders. The detailed data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting this specific receptor subtype.

References

- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

Co 101244 Hydrochloride: A Technical Guide for Neuroscience Research

Introduction

Co 101244 hydrochloride, also identified by the synonyms PD 174494 and Ro 63-1908, is a potent and highly selective pharmacological tool crucial for neuroscience research.[1] Contrary to associations with other targets, scientific literature consistently characterizes Co 101244 as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting remarkable selectivity for subtypes containing the GluN2B (formerly NR2B) subunit.[2][3] This specificity allows researchers to dissect the precise physiological and pathological roles of GluN2B-containing NMDA receptors, which are implicated in synaptic plasticity, learning, memory, and a range of neurological disorders.[4][5] This guide provides an in-depth overview of its mechanism of action, pharmacological data, experimental protocols, and applications as a neuroprotective agent.

Mechanism of Action: Targeting the GluN2B Subunit

The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in excitatory neurotransmission. Its activation requires the binding of both glutamate and a co-agonist, typically glycine, leading to an influx of Ca²⁺ ions. This calcium signaling is fundamental to many forms of synaptic plasticity.

Co 101244 exerts its inhibitory effect by binding to a modulatory site on the GluN2B subunit, distinct from the glutamate or glycine binding sites.[5] This allosteric modulation prevents the channel from opening, effectively blocking ion influx. The high selectivity for GluN2B is a key feature, as it allows for the targeted inhibition of specific NMDA receptor populations, which have distinct anatomical distributions and functional roles compared to receptors containing GluN2A, GluN2C, or GluN2D subunits.[2][3][5]

Pharmacological Profile

The selectivity of this compound is demonstrated by its inhibitory concentration (IC₅₀) values across different NMDA receptor subunit combinations. The compound is significantly more potent at receptors containing the GluN2B subunit compared to those with GluN2A or GluN2C.

| Target | IC₅₀ Value (μM) | Selectivity |

| GluN1A/GluN2B | 0.043 | High |

| GluN1A/GluN2A | > 100 | Low |

| GluN1A/GluN2C | > 100 | Low |

| Table 1: In vitro inhibitory potency of this compound at different NMDA receptor subunit combinations. Data sourced from multiple suppliers.[1][2][3] |

Applications in Neuroscience Research

Due to its high selectivity, Co 101244 is an invaluable tool for investigating the roles of GluN2B-containing NMDA receptors.

-

Neuroprotection Studies: Overactivation of NMDA receptors leads to excitotoxicity, a key mechanism in neuronal death following stroke, traumatic brain injury, and in neurodegenerative diseases.[6][7][8] Co 101244 has been shown to have neuroprotective effects in both in vivo and in vitro models of such conditions, highlighting the critical role of the GluN2B subunit in these pathological cascades.[2][3]

-

Synaptic Plasticity and Memory: GluN2B-containing receptors are highly expressed in the hippocampus and are thought to be crucial for certain forms of synaptic plasticity and memory formation.[9] Co 101244 can be used to probe these functions.

-

Pain and Disease Models: The compound has been used to investigate the involvement of GluN2B receptors in various rodent behavioral models, including those related to response inhibition and cross-organ sensitization.[1][3]

Experimental Protocols

Accurate and reproducible experimental results depend on the correct preparation and application of Co 101244.

Preparation of Stock and Working Solutions

This compound is soluble in aqueous solutions and organic solvents like DMSO.[1][3]

| Parameter | Value |

| Molecular Weight | 377.91 g/mol |

| Solubility in Water | Up to 100 mM |

| Solubility in DMSO | Up to 50 mM |

| Table 2: Solubility data for this compound.[1][3] |

Protocol for Stock Solution (e.g., 50 mM in DMSO):

-

Weigh the required mass of this compound. For 1 mL of a 50 mM stock, use 18.9 mg.

-

Add the appropriate volume of DMSO (e.g., 1 mL).

-

Vortex or sonicate gently until the compound is fully dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for up to one month or -80°C for up to six months.[10]

Protocol for In Vivo Working Solution: For systemic administration in animal models, a vehicle that ensures solubility and bioavailability is required. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[10]

-

Start with a prepared, clear stock solution (e.g., in DMSO).

-

Sequentially add co-solvents. For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:

-

Take 100 µL of a 25 mg/mL DMSO stock.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of saline to reach a final volume of 1 mL.[10]

-

-

The final concentration would be 2.5 mg/mL (6.62 mM).[10]

-

It is recommended to prepare this working solution fresh on the day of use.[10]

Typical Experimental Workflow for Neuroprotection Assay

The following diagram illustrates a general workflow for assessing the neuroprotective effects of Co 101244 in an in vitro model of excitotoxicity.

Conclusion

This compound is a cornerstone research compound for the functional characterization of GluN2B-containing NMDA receptors. Its high potency and selectivity enable precise investigation into the roles these specific receptor subtypes play in synaptic function, neuronal injury, and complex behaviors. Adherence to proper handling and experimental protocols is essential for leveraging its capabilities to advance our understanding of the central nervous system.

References

- 1. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]

- 2. bio-techne.com [bio-techne.com]

- 3. rndsystems.com [rndsystems.com]

- 4. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of N-methyl-D-aspartate receptor antagonist on aspartate induced neurotoxicity in the spinal cord in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Neuroprotective Effect of the Glutamate Receptor Antagonist MK801 on Long-Term Cognitive and Behavioral Outcomes Secondary to Experimental Cerebral Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of RPR 104632, a novel antagonist at the glycine site of the NMDA receptor, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Co 101244 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co 101244 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the GluN2B subunit.[1][2][3][4] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[5] However, overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is implicated in excitotoxicity and neuronal cell death associated with various neurological disorders.[5] The selective blockade of GluN2B-containing NMDA receptors by this compound makes it a valuable research tool for investigating the specific roles of this receptor subtype in cellular function and pathology, and for exploring its potential as a neuroprotective agent.[1][2][4]

These application notes provide a comprehensive guide for the utilization of this compound in cell culture, including its physicochemical properties, recommended protocols for assessing its effects on cell viability and intracellular calcium concentration, and visualizations of the relevant signaling pathway and experimental workflows.

Physicochemical and Biological Properties

This compound is a white to off-white solid. Its properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | PD 174494 hydrochloride | [6][7] |

| Molecular Formula | C₂₁H₂₇NO₃·HCl | [1][6] |

| Molecular Weight | 377.91 g/mol | [1] |

| Solubility | Soluble to 100 mM in water and to 50 mM in DMSO. | [1][2] |

| Purity | ≥98% | [1][2] |

| Storage | Store at +4°C. | [1][2] |

Quantitative Data: In Vitro Activity

The following table summarizes the in vitro inhibitory activity of this compound against different NMDA receptor subunit combinations.

| Target | IC₅₀ | Reference |

| GluN1A/GluN2B | 0.043 µM | [1][2][4] |

| GluN1A/GluN2A | > 100 µM | [1][2][4] |

| GluN1A/GluN2C | > 100 µM | [1][2][4] |

Signaling Pathway

This compound exerts its effect by blocking the ion channel of GluN2B-containing NMDA receptors. The activation of these receptors by glutamate and a co-agonist (glycine or D-serine) leads to an influx of Ca²⁺, which can trigger downstream signaling cascades. In pathological conditions, excessive Ca²⁺ influx leads to excitotoxicity and cell death.

Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of Co 101244.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile, high-purity water or Dimethyl sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

-

Based on the desired stock concentration and the solubility information (up to 100 mM in water or 50 mM in DMSO), calculate the required volume of solvent.[1][2]

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile microcentrifuge tube, add the calculated volume of sterile water or DMSO to the powder.

-

Vortex briefly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Neuroprotection Assay using MTT

This protocol is designed to assess the protective effect of this compound against NMDA-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

Materials:

-

Neuronal cells (e.g., SH-SY5Y)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

NMDA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere and grow for 24 hours.

-

Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested starting concentration range is 0.1 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Co 101244. Include a vehicle control (medium with the same concentration of DMSO or water as the highest Co 101244 concentration). Incubate for 1-2 hours.

-

Induction of Excitotoxicity: Prepare a working solution of NMDA in the cell culture medium. The final concentration of NMDA will need to be optimized for the specific cell line (a starting point could be 100-500 µM). Add the NMDA solution to the wells, except for the control wells which receive only medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Assay:

-

After the incubation period, carefully remove the medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the MTT solution.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells).

Caption: Experimental workflow for the MTT-based neuroprotection assay.

Intracellular Calcium Influx Assay

This protocol measures the effect of this compound on NMDA-induced increases in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.

Materials:

-

Neuronal cells cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound stock solution

-

NMDA solution

-

Fluorescence microscope or a plate reader with kinetic reading capabilities

Procedure:

-

Cell Preparation: Grow neuronal cells to 70-80% confluency on a suitable imaging plate.

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Remove the culture medium and wash the cells once with HBSS.

-

Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Wash and Pre-treatment:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add HBSS containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control.

-

Incubate for 10-20 minutes at room temperature in the dark.

-

-

Baseline Measurement: Place the plate in the fluorescence reader or on the microscope stage. Record the baseline fluorescence for a short period (e.g., 1-2 minutes).

-

NMDA Stimulation: Add a pre-determined concentration of NMDA to the wells to stimulate calcium influx.

-

Kinetic Measurement: Immediately begin recording the fluorescence intensity over time (e.g., every 1-5 seconds for 5-10 minutes).

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).

-

Normalize the data by expressing the change as ΔF/F₀.

-

Compare the NMDA-induced calcium response in the presence and absence of this compound.

-

Caption: Workflow for measuring intracellular calcium influx.

Concluding Remarks

This compound is a powerful tool for dissecting the role of GluN2B-containing NMDA receptors in cellular processes. The protocols provided here serve as a starting point for researchers. It is crucial to optimize experimental conditions, including cell type, reagent concentrations, and incubation times, for each specific application. Careful experimental design and data analysis will ensure the generation of reliable and reproducible results, contributing to a deeper understanding of the complex biology of NMDA receptors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]

- 4. The glutamate receptor antagonist ifenprodil inhibits hepatitis E virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Ro 25-6981 HCl | antagonist of NMDA glutamate receptors | CAS# 919289-58-0 | InvivoChem [invivochem.com]

- 7. Fear memory impairing effects of systemic treatment with the NMDA NR2B subunit antagonist, Ro 25-6981, in mice: attenuation with ageing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Co 101244 Hydrochloride in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Co 101244 hydrochloride, a potent and selective antagonist for GluN2B (NR2B)-containing N-methyl-D-aspartate (NMDA) receptors, in mouse models. The information is intended to guide researchers in designing and executing in vivo studies for various applications, including neuroprotection and seizure models.

Compound Information

| Parameter | Value | Reference |

| IUPAC Name | 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride | [1] |

| Synonyms | PD 174494 hydrochloride | [1] |

| CAS Number | 193356-17-1 | [1] |

| Molecular Formula | C₂₁H₂₇NO₃ · HCl | [1][2] |

| Molecular Weight | 377.91 g/mol | [1][2] |

| Purity | >99% | [2] |

| Solubility | DMSO: ≥ 10 mg/mLEthanol: ≥ 10 mg/mLWater: Soluble to 100 mMPBS (pH 7.2): Sparingly soluble (1-10 mg/mL) | [1][3] |

| Storage | Store at +4°C | [3] |

Mechanism of Action

This compound is a highly selective antagonist of NMDA receptors containing the GluN2B subunit.[3][4] It displays potent inhibitory activity at NR1A/2B subunit-containing receptors (IC₅₀ = 0.043 µM) and is significantly less active at receptors containing NR1A/2A and NR1A/2C subunits (IC₅₀ > 100 µM for both).[1] This selectivity makes it a valuable tool for investigating the specific roles of GluN2B-containing NMDA receptors in physiological and pathological processes.

In Vivo Dosage and Efficacy in Mouse Models

Published data on the in vivo dosage and efficacy of this compound in mouse models is limited. The following table summarizes the available information. Researchers should consider this as a starting point and perform dose-response studies to determine the optimal dosage for their specific model and experimental conditions.

| Mouse Model | Dose | Route of Administration | Observed Effect | Reference |

| Maximum Electroshock (MES)-induced seizures | ED₅₀ = 1.5 mg/kg | Not Specified | Reduction in the number of seizures | [1] |

| L-DOPA-induced dyskinesia | 0.1 and 1 mg/kg | Subcutaneous (s.c.) | Antidyskinetic effects | Not explicitly cited, but inferred from general knowledge. |

Experimental Protocols

Preparation of Dosing Solutions

The choice of vehicle for in vivo administration is critical and depends on the desired route of administration and the solubility of the compound. Below are example protocols for preparing dosing solutions.

Protocol 1: Aqueous Formulation for Subcutaneous or Intraperitoneal Injection

This formulation is suitable for subcutaneous or intraperitoneal injections.

| Component | Percentage | Purpose |

| DMSO | 10% | Solubilizing agent |

| PEG300 | 40% | Co-solvent and vehicle |

| Tween-80 | 5% | Surfactant to improve solubility |

| Saline (0.9% NaCl) | 45% | Vehicle |

Preparation Steps:

-

Weigh the required amount of this compound.

-

Dissolve the compound in DMSO.

-

Add PEG300 to the solution and mix thoroughly.

-

Add Tween-80 and mix until a clear solution is obtained.

-

Add saline to the desired final volume and vortex to ensure homogeneity.

-

Filter the final solution through a 0.22 µm sterile filter before injection.

Protocol 2: Corn Oil Formulation for Subcutaneous or Oral Gavage

This formulation can be used for subcutaneous injection or oral gavage.

| Component | Percentage | Purpose |

| DMSO | 10% | Solubilizing agent |

| Corn Oil | 90% | Vehicle |

Preparation Steps:

-

Weigh the required amount of this compound.

-

Dissolve the compound in DMSO.

-

Add the DMSO solution to the corn oil and vortex thoroughly to create a uniform suspension.

-

Warm the solution slightly if necessary to aid dissolution.

Administration Protocol: Subcutaneous Injection in Mice

The following is a general protocol for subcutaneous administration in mice. It should be adapted based on institutional guidelines and specific experimental needs.

Materials:

-

Sterile 1 mL syringes

-

Sterile 27-30 gauge needles

-

This compound dosing solution

-

70% ethanol

-

Animal scale

Procedure:

-

Animal Preparation: Weigh the mouse to accurately calculate the injection volume.

-

Aseptic Technique: Wipe the injection site (typically the loose skin over the back, between the shoulder blades) with 70% ethanol.

-

Injection:

-

Gently lift the skin to form a "tent."

-

Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

-

Aspirate slightly to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and choose a new site.

-

Slowly inject the calculated volume of the dosing solution. The maximum recommended volume for a single subcutaneous injection site in a mouse is typically 100-200 µL.

-

-

Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vivo evaluation.

Caption: Mechanism of action of this compound as a GluN2B antagonist.

Caption: General experimental workflow for in vivo studies with this compound.

Safety and Toxicity

A specific safety data sheet for this compound was not found in the public domain. However, as a hydrochloride salt of a chemical compound, it should be handled with care. A general safety data sheet for a similar chemical indicates that the compound may cause skin and eye irritation or burns.[5] It is crucial for researchers to obtain the manufacturer's safety data sheet and follow all recommended safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and eye protection.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The provided protocols are examples and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for Preparing Co 101244 Hydrochloride Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co 101244 hydrochloride, also known as PD 174494 hydrochloride, is a potent and selective antagonist of the GluN2B (formerly NR2B) subunit-containing N-methyl-D-aspartate (NMDA) receptors.[1] Its selectivity makes it a valuable tool in neuroscience research for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors, which are implicated in various neurological disorders.[2][3] Proper preparation of a stable and accurate stock solution is the first critical step for reliable in vitro and in vivo experiments. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.

| Property | Value | Reference |

| Synonyms | PD 174494 hydrochloride, Ro 63-1908 | [1][4] |

| Molecular Formula | C₂₁H₂₇NO₃·HCl | [5] |

| Molecular Weight | 377.91 g/mol | [5] |

| Appearance | White solid | [6] |

| Purity | ≥98% (HPLC) | [5] |

| CAS Number | 193356-17-1 | [4][5] |

Solubility Data

The solubility of this compound varies in different solvents. It is crucial to select an appropriate solvent based on the experimental design, especially for in vivo studies where solvent toxicity is a concern. Table 2 provides solubility data in common laboratory solvents.

| Solvent | Maximum Concentration | Reference |

| Water | 100 mM (37.79 mg/mL) | [5] |

| DMSO | 50 mM (18.9 mg/mL) | [5] |

| Ethanol | ≥ 10 mg/mL | [4] |

| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL) | [4] |

For in vivo applications, specific formulations may be required to achieve the desired concentration and ensure biocompatibility. One such protocol involves a solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution of at least 2.5 mg/mL (6.62 mM).[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weighing the Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.779 mg of the compound (Molecular Weight = 377.91).

-

Adding the Solvent: Add the calculated volume of DMSO to the vial containing the compound. For 3.779 mg of this compound, add 1 mL of DMSO.

-

Dissolution: Close the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[7]

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[7]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][8] Ensure the vials are sealed tightly to prevent moisture absorption.[7]

Table 3: Solvent Volumes for Preparing this compound Stock Solutions

The following table provides pre-calculated solvent volumes for preparing stock solutions at various concentrations based on a molecular weight of 377.91. Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis for the most accurate calculations.

| Desired Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |

| 1 mM | 2.65 mL | 13.23 mL | 26.46 mL |

| 5 mM | 0.53 mL | 2.65 mL | 5.29 mL |

| 10 mM | 0.26 mL | 1.32 mL | 2.65 mL |

| 50 mM | 0.05 mL | 0.26 mL | 0.53 mL |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | NMDA Receptor Antagonists: R&D Systems [rndsystems.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

Application Notes and Protocols: Co 101244 Hydrochloride for Electrophysiology Studies

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed information and protocols for the use of Co 101244 hydrochloride, a selective NMDA receptor antagonist, in electrophysiology research.

Introduction

This compound, also known as PD 174494, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes containing the GluN2B (formerly NR2B) subunit.[1] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological disorders. The selectivity of Co 101244 for GluN2B-containing receptors makes it an invaluable tool for dissecting the specific physiological and pathological roles of these particular receptor subtypes in neuronal circuits. These notes provide comprehensive protocols for its application in electrophysiological studies, enabling researchers to investigate GluN2B-mediated synaptic events with high precision.

Physicochemical Properties and Storage

Proper handling and storage are critical for maintaining the integrity and activity of the compound.

| Property | Data | Citations |

| Synonyms | PD 174494 hydrochloride | [2][3] |

| Molecular Formula | C₂₁H₂₇NO₃・HCl | [3] |

| Molecular Weight | 377.91 g/mol | [1] |

| Purity | ≥98% (HPLC) | |

| CAS Number | 193356-17-1 | [3] |

| Solubility | Water: up to 100 mMDMSO: up to 50 mM | [4] |

| Storage (Solid) | Store at +4°C for long-term stability (≥ 4 years) | [3] |

| Storage (Stock Solution) | Aliquot and store at -20°C for 1 month or -80°C for 6 months. Avoid repeated freeze-thaw cycles. | [2] |

Mechanism of Action

This compound functions as a selective antagonist at the NMDA receptor complex. Its primary action is to inhibit ion flow through channels composed of the GluN1 and GluN2B subunits.[1] This selectivity allows for the targeted investigation of synaptic functions and signaling pathways mediated by this specific receptor composition, distinguishing them from those involving GluN2A, GluN2C, or GluN2D subunits.

Receptor Subunit Selectivity

The inhibitory potency of Co 101244 is highly dependent on the GluN2 subunit present in the NMDA receptor heterotetramer.

| Receptor Subunit Combination | IC₅₀ Value (μM) | Potency | Citations |

| GluN1A / GluN2B | 0.043 | High | [1][3] |

| GluN1A / GluN2A | > 100 | Very Low / Inactive | [1][3] |

| GluN1A / GluN2C | > 100 | Very Low / Inactive | [1][3] |

Signaling Pathway

Caption: NMDA receptor signaling and the inhibitory action of Co 101244.

Experimental Protocols

Protocol 1: Stock Solution Preparation

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO) or nuclease-free water

-

Sterile microcentrifuge tubes

Procedure:

-

Determine Required Volume: Use the batch-specific molecular weight found on the product vial or Certificate of Analysis for precise calculations. To prepare a 10 mM stock solution using a compound with MW 377.91:

-

Mass (mg) = 10 mM * 377.91 g/mol * 1 mL * (1 L / 1000 mL) = 3.78 mg

-

-

Dissolution:

-

For a 50 mM Stock in DMSO: Add 5.29 mL of DMSO to 10 mg of this compound powder.

-

For a 100 mM Stock in Water: Add 2.65 mL of water to 10 mg of this compound powder.[4]

-

-

Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2]

-

Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of Co 101244 on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or acute brain slices.

Materials:

-

Cells: Cultured primary neurons or acute brain slices.

-

External Solution (ACSF for slices), in mM: 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 D-glucose. Bubble with 95% O₂ / 5% CO₂.

-

Internal (Pipette) Solution, in mM: 135 Cs-MeSO₃, 8 NaCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 0.1 Spermine, 5 QX-314, 0.2 EGTA. Adjusted to pH 7.25 with CsOH.

-

Other Antagonists:

-

CNQX (10 µM) to block AMPA receptors.

-

Picrotoxin (50 µM) to block GABA-A receptors.[5]

-

-

Co 101244 Working Solution: Dilute the stock solution in the external solution to the desired final concentration (e.g., 100 nM - 1 µM).

Experimental Workflow Diagram:

Caption: Experimental workflow for patch-clamp analysis of Co 101244.

Procedure:

-

Preparation: Prepare and transfer the cells/slice to the recording chamber of the electrophysiology setup, continuously perfusing with oxygenated external solution.

-

Isolate NMDA Currents: Add CNQX and Picrotoxin to the external solution to pharmacologically isolate NMDA receptor-mediated currents.[5]

-

Establish Recording: Obtain a whole-cell patch-clamp configuration on a target neuron. Clamp the cell at a holding potential of +40 mV to relieve the voltage-dependent magnesium block of the NMDA receptor channel.[5]

-

Record Baseline: Stimulate presynaptic fibers to evoke EPSCs and record a stable baseline of NMDA receptor currents for 5-10 minutes.

-

Apply Co 101244: Switch the perfusion to the external solution containing the desired concentration of Co 101244. Continue to evoke and record EPSCs until a new stable baseline is reached, indicating the full effect of the antagonist.

-

Washout: Switch the perfusion back to the original external solution (without Co 101244) to observe the reversal of the antagonist's effect.

-

Data Analysis: Measure the peak amplitude of the averaged EPSCs during baseline, drug application, and washout. Calculate the percentage of inhibition caused by Co 101244.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

-

Handling: Co 101244 is for research use only.[2] Avoid inhalation of the powder and contact with skin and eyes.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes for trained research professionals. All experiments should be conducted in a properly equipped laboratory facility, adhering to all institutional and governmental safety guidelines.

References

- 1. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound (2456) by Tocris, Part of Bio-Techne [bio-techne.com]

- 5. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Neuroprotection Assay with Co 101244 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and highly selective antagonist for the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Excitotoxicity, primarily mediated by the overstimulation of NMDA receptors by glutamate, is a key pathological process in various neurological disorders, including stroke and neurodegenerative diseases. The selective blockade of GluN2B-containing NMDA receptors presents a promising therapeutic strategy to mitigate neuronal damage.[3][4] this compound has demonstrated neuroprotective effects in both in vitro and in vivo models.[1][2]

These application notes provide a detailed protocol for an in vitro neuroprotection assay to evaluate the efficacy of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Physicochemical Properties and Storage

| Property | Value | Reference |

| Alternative Names | PD 174494, Ro 63-1908 | [2] |

| Chemical Name | 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride | [2] |